N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine
Description
N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine is a secondary amine featuring a benzyl backbone substituted with a methylphenoxy group at the 2-position and a methyl group on the nitrogen atom. This compound is structurally characterized by two aromatic systems: a benzyl group and a 4-methylphenoxy moiety, which confer distinct electronic and steric properties. It is commercially available (e.g., Santa Cruz Biotechnology, sc-313178) and serves as a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
N-methyl-1-[2-(4-methylphenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-7-9-14(10-8-12)17-15-6-4-3-5-13(15)11-16-2/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQFXZFFUGBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine typically involves the reaction of 4-methylphenol with benzyl chloride in the presence of a base to form 4-methylphenoxybenzyl chloride. This intermediate is then reacted with methylamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines.
Scientific Research Applications
Organic Synthesis
N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through:
- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Reduction Reactions : This compound can be reduced to yield other amines or derivatives, expanding its utility in synthetic pathways.
Pharmaceutical Development
The compound is particularly notable for its role in pharmaceutical research:
- Active Pharmaceutical Ingredients (APIs) : It is used as an intermediate in the synthesis of APIs, including those targeting neurological disorders and other therapeutic areas.
- Case Study : A study highlighted its application in synthesizing tomoxetine, a selective norepinephrine reuptake inhibitor used for treating attention deficit hyperactivity disorder (ADHD). The synthesis route provided by this compound showed improved yields compared to previous methods, making it a valuable asset in drug development .
Biochemical Studies
In biochemical research, this compound is employed to investigate the effects of benzylamine derivatives on biological systems:
- Mechanism of Action : The compound acts as a ligand for various receptors and enzymes, potentially modulating their activity and providing insights into cellular processes .
- Biological Assays : It is utilized in assays to test the biological activity of new compounds derived from its structure.
Industrial Applications
Beyond research, this compound finds applications in several industries:
- Dyes and Pigments : The compound can be used as a precursor in the manufacturing of dyes and pigments due to its aromatic structure.
- Cosmetics : Its properties allow it to serve as an additive in cosmetic formulations.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for creating complex organic molecules | Substitution and reduction reactions |
| Pharmaceutical Development | Key ingredient in synthesizing active pharmaceutical ingredients (APIs) | Synthesis of tomoxetine |
| Biochemical Studies | Investigating interactions with biological systems | Ligand binding studies |
| Industrial Applications | Used in production of dyes and cosmetics | Additive in cosmetic formulations |
Mechanism of Action
The mechanism by which N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Benzylamine Core
The structural analogs of N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine differ primarily in substituents on the benzyl ring and the nitrogen atom. Key examples include:
Structural Implications :
- Electron-Donating Groups: The methylphenoxy group in the target compound donates electrons via the oxygen atom, stabilizing the aromatic system. In contrast, pyridinyloxy () and morpholinylethoxy () groups introduce heteroatoms that alter electron distribution and solubility.
Physicochemical Properties
The methylphenoxy group in the target compound increases lipophilicity compared to morpholine-containing analogs, favoring membrane permeability but reducing aqueous solubility.
Enzyme Inhibition
Pharmaceutical Relevance
- Intermediate Utility : The target compound is a precursor for nitrogen-containing heterocycles (e.g., triazoles, acridines; ) and metal-chelating ligands (e.g., palladium catalysts in ).
- Structural Templates : Modifications like morpholine-ethoxy () or pyridinyloxy () groups are explored for CNS drugs due to improved blood-brain barrier penetration.
Biological Activity
N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 4-methylphenol with benzyl chloride in the presence of a base, forming an intermediate that is subsequently reacted with methylamine. The reaction conditions are optimized for yield and purity, often utilizing automated systems for efficiency.
This compound exhibits its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of the 4-methylphenoxy group is crucial as it influences the compound's reactivity and binding affinity to various biological targets. This mechanism allows the compound to modulate biochemical pathways effectively .
Antiviral Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antiviral properties, particularly against HIV-1. For instance, certain analogs demonstrated potent inhibition of HIV-RT with EC50 values as low as 0.27 μM, indicating a strong potential for development as antiviral agents .
Anticancer Properties
The compound has been evaluated for its anticancer activity across various cancer cell lines. In studies focusing on cell proliferation and apoptosis, compounds containing similar structural motifs have shown promising results:
- HepG2 Hepatocellular Carcinoma : IC50 values around 3.84 μM.
- MCF-7 Breast Cancer Cells : Induction of apoptosis and cell cycle arrest in the G1 phase observed at concentrations below 5 μM .
These findings suggest that this compound may possess significant anticancer properties, warranting further investigation.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-Methyl-N-[2-(4-methoxyphenoxy)benzyl]amine | 5.67 ± 0.57 | Moderate anticancer activity |
| N-Methyl-N-[2-(4-chlorophenoxy)benzyl]amine | 6.00 ± 0.50 | Moderate antiviral activity |
| N-Methyl-N-[2-(4-fluorophenoxy)benzyl]amine | 3.40 ± 1.10 | High anticancer activity |
This table illustrates that while this compound has competitive activity against various targets, its specific structure contributes to unique biological interactions.
Study on Antiviral Activity
A study published in Nature investigated the efficacy of phenoxy-substituted compounds against HIV-1, revealing that modifications to the benzyl structure significantly enhanced antiviral potency. The study concluded that the phenoxy group plays a pivotal role in binding affinity to viral enzymes .
Study on Anticancer Effects
Research published in MDPI focused on the effects of similar compounds on breast cancer cell lines, demonstrating that specific substitutions could enhance apoptosis induction and inhibit cell proliferation effectively. The study highlighted the importance of structural features in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
